molecular formula C15H17ClN2O3S B2926756 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 879049-31-7

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B2926756
CAS No.: 879049-31-7
M. Wt: 340.82
InChI Key: HPKOZJDNZIJMNW-UHFFFAOYSA-N
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Description

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H17ClN2O3S It is a sulfonamide derivative that contains a pyridine ring, a propoxy group, and a chloro-substituted benzene ring

Scientific Research Applications

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool compound in studying enzyme inhibition and protein interactions.

    Industrial Applications: It is used in the development of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of “4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide” is currently not available .

Safety and Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Therefore, the buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 3-pyridinemethanol.

    Formation of Intermediate: The 4-chlorobenzenesulfonyl chloride reacts with 3-pyridinemethanol in the presence of a base such as triethylamine to form an intermediate sulfonamide.

    Propoxylation: The intermediate is then reacted with propyl bromide in the presence of a base like potassium carbonate to introduce the propoxy group.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of sulfonamide derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-nitropyridine: A related compound with a nitro group instead of a propoxy group.

    4-chloro-3-pyridinesulfonamide: Similar structure but lacks the propoxy group.

    N-(pyridin-3-ylmethyl)benzenesulfonamide: Lacks the chloro and propoxy groups.

Uniqueness

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both the propoxy and chloro groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets and can enhance its potency and selectivity compared to similar compounds.

Properties

IUPAC Name

4-chloro-3-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O3S/c1-2-8-21-15-9-13(5-6-14(15)16)22(19,20)18-11-12-4-3-7-17-10-12/h3-7,9-10,18H,2,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKOZJDNZIJMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CN=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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